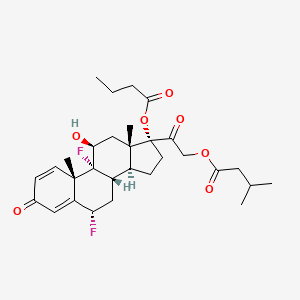
phen-ClA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl-chloroacetic acid can be synthesized through several methods:
From Phenylacetic Acid: One common method involves the chlorination of phenylacetic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the acetic acid moiety.
From Benzyl Chloride: Another method involves the reaction of benzyl chloride with sodium cyanide to form phenylacetonitrile, which is then hydrolyzed to yield phenylacetic acid. The phenylacetic acid is subsequently chlorinated to produce phenyl-chloroacetic acid.
Industrial Production Methods
In industrial settings, phenyl-chloroacetic acid is often produced through the chlorination of phenylacetic acid using chlorine gas or thionyl chloride. The reaction is conducted in large reactors under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl-chloroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in phenyl-chloroacetic acid can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: Phenyl-chloroacetic acid can be oxidized to form phenylglyoxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to phenylacetic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Phenylhydroxyacetic acid, phenylaminoacetic acid, phenylthioacetic acid.
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylacetic acid.
Aplicaciones Científicas De Investigación
Phenyl-chloroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic carboxylic acids.
Medicine: Phenyl-chloroacetic acid derivatives are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It serves as a precursor for the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of phenyl-chloroacetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Metabolic Pathways: Phenyl-chloroacetic acid can be metabolized by various enzymes, leading to the formation of reactive intermediates that may exert biological effects.
Comparación Con Compuestos Similares
Phenyl-chloroacetic acid can be compared with other similar compounds such as:
Phenylacetic Acid: Unlike phenyl-chloroacetic acid, phenylacetic acid lacks the chlorine atom, which affects its reactivity and chemical properties.
Chloroacetic Acid: This compound contains a chloro group attached to acetic acid but lacks the phenyl group, resulting in different chemical behavior and applications.
Phenylglyoxylic Acid: An oxidation product of phenyl-chloroacetic acid, phenylglyoxylic acid has distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C30H40F2O7 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-17-butanoyloxy-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-methylbutanoate |
InChI |
InChI=1S/C30H40F2O7/c1-6-7-25(36)39-29(24(35)16-38-26(37)12-17(2)3)11-9-19-20-14-22(31)21-13-18(33)8-10-27(21,4)30(20,32)23(34)15-28(19,29)5/h8,10,13,17,19-20,22-23,34H,6-7,9,11-12,14-16H2,1-5H3/t19-,20-,22-,23-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
VBEFDGRQOGJSME-NVQYLWCCSA-N |
SMILES isomérico |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)CC(C)C |
SMILES canónico |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
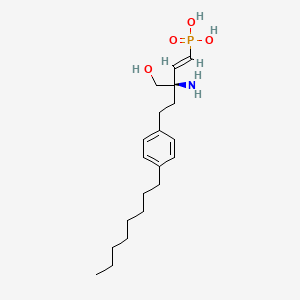
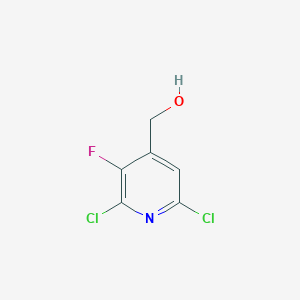
![sodium;[(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13839350.png)
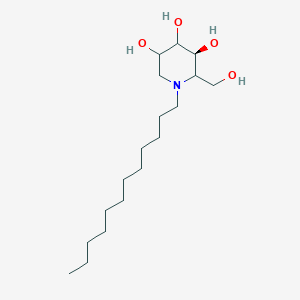


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B13839359.png)
![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
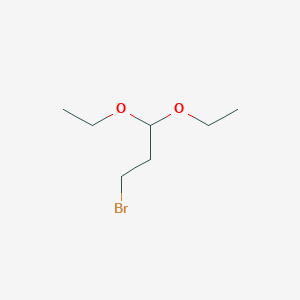
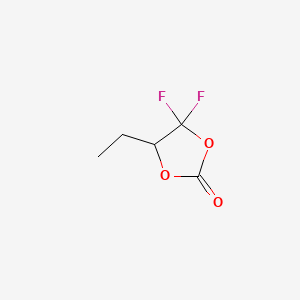
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)

